2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog. It is a derivative of guanine, a fundamental component of nucleic acids. This compound is significant in various biochemical and pharmaceutical applications due to its structural similarity to naturally occurring nucleosides.
Preparation Methods
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves multiple steps. One common method includes the glycosylation of a protected guanine derivative with a suitably protected sugar moiety. The reaction conditions typically involve the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions and functions.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in DNA and RNA synthesis, leading to the incorporation of the analog into the nucleic acid chains. This incorporation can result in chain termination or mutations, disrupting the normal function of the nucleic acids .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as:
2’-deoxyguanosine: Another guanine derivative with a similar structure but different functional groups.
Acyclovir: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.
Properties
Molecular Formula |
C15H21N5O9 |
---|---|
Molecular Weight |
415.36 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C15H21N5O9/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-10(8(24)5(2-22)27-13)29-14-9(25)7(23)4(1-21)28-14/h3-5,7-10,13-14,21-25H,1-2H2,(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10-,13-,14+/m1/s1 |
InChI Key |
NTYZLKZZBRSAPT-MHJQXXNXSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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